3-Difluoromethoxy-5-fluoro-2-formylpyridine

Description

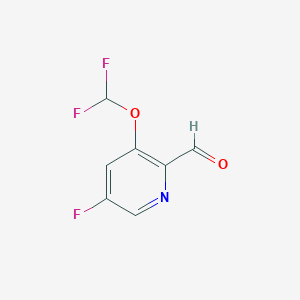

3-Difluoromethoxy-5-fluoro-2-formylpyridine is a fluorinated pyridine derivative with a unique substitution pattern: a difluoromethoxy group (-OCHF₂) at position 3, a fluorine atom at position 5, and a formyl group (-CHO) at position 2. This compound combines electron-withdrawing substituents (fluoro and difluoromethoxy) with a reactive aldehyde moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated alkoxy groups, while the formyl group facilitates further functionalization via nucleophilic addition or condensation reactions .

Properties

IUPAC Name |

3-(difluoromethoxy)-5-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-4-1-6(13-7(9)10)5(3-12)11-2-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUOOWDVZABYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1OC(F)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Difluoromethoxy-5-fluoro-2-formylpyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable pyridine derivative.

Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced using a difluoromethylating agent under controlled conditions.

Formylation: The formyl group is introduced via formylation reactions, often using reagents like formic acid or its derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

3-Difluoromethoxy-5-fluoro-2-formylpyridine undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Condensation: The formyl group can participate in condensation reactions to form imines or other derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Difluoromethoxy-5-fluoro-2-formylpyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-5-fluoro-2-formylpyridine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy and fluoro groups enhance its binding affinity and specificity, while the formyl group can participate in covalent bonding with target molecules. These interactions modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Formyl vs. Triflate (Position 2): The formyl group in this compound enables nucleophilic additions (e.g., formation of Schiff bases), whereas the triflate group in 5-fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Difluoromethoxy vs. Iodo (Position 3): The difluoromethoxy group is electron-withdrawing and enhances resistance to oxidative metabolism, while iodine facilitates halogen-bonding interactions or further substitution reactions .

Research Findings on Fluorinated Pyridine Derivatives

Metabolic Stability and Drug Delivery

- Difluoromethoxy vs. Methoxy: Difluoromethoxy-substituted pyridines exhibit prolonged half-lives compared to methoxy analogs due to reduced CYP450-mediated oxidation .

- Lipophilic Prodrugs: Analogous to 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine (), the formyl group in the target compound could be esterified to enhance lipophilicity for targeted delivery .

Electron-Withdrawing Effects

Crystallographic and Structural Insights

- Crystal Packing: Fluorinated pyridines like 2-fluoro-5-(4-fluorophenyl)pyridine () often exhibit dense crystal packing due to F···H and π-π interactions, which could influence the target compound’s solid-state properties .

Biological Activity

3-Difluoromethoxy-5-fluoro-2-formylpyridine is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of difluoromethoxy and fluoro substituents, enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure consists of a pyridine ring substituted with difluoromethoxy and fluoro groups, along with a formyl group. This configuration contributes to its distinctive physical and chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄F₃N₂O |

| Molecular Weight | 189.11 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Biological Activity

Research into the biological activity of this compound has indicated several promising effects:

1. Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

2. Anticancer Properties

The compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of intrinsic apoptotic pathways.

3. Enzyme Inhibition

Preliminary research indicates that this compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism, which could be leveraged for therapeutic applications in cancer treatment.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Binding: The presence of fluorine atoms enhances binding affinity to enzymes by forming stronger hydrogen bonds.

- Cellular Uptake: The lipophilic nature of the difluoromethoxy group facilitates cellular uptake, allowing for effective intracellular concentrations.

- Pathway Modulation: By inhibiting key enzymes, the compound can modulate critical signaling pathways involved in cell growth and apoptosis.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

Case Study 1: Anticancer Activity

In a study focusing on breast cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, demonstrating its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.